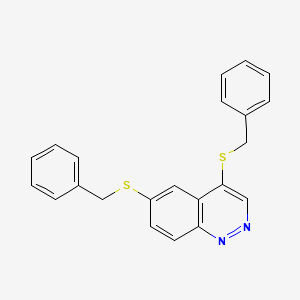
4,6-Bis(benzylthio)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(benzylthio)cinnoline is an organic compound with the molecular formula C22H18N2S2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two benzylthio groups attached to the cinnoline core, making it a unique and valuable entity in various fields of scientific research .
Méthodes De Préparation
The synthesis of 4,6-Bis(benzylthio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
4,6-dichlorocinnoline+2benzyl mercaptan→this compound+2HCl
Analyse Des Réactions Chimiques
4,6-Bis(benzylthio)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6-Bis(benzylthio)cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 4,6-Bis(benzylthio)cinnoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
4,6-Bis(benzylthio)cinnoline can be compared with other cinnoline derivatives, such as:
4,6-Dichlorocinnoline: A precursor in the synthesis of this compound.
4,6-Dimethylcinnoline: Another cinnoline derivative with different substituents, exhibiting distinct chemical and biological properties.
4,6-Diphenylcinnoline:
The uniqueness of this compound lies in its benzylthio groups, which impart specific reactivity and biological activity, distinguishing it from other cinnoline derivatives.
Propriétés
Numéro CAS |
6957-43-3 |
|---|---|
Formule moléculaire |
C22H18N2S2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4,6-bis(benzylsulfanyl)cinnoline |
InChI |
InChI=1S/C22H18N2S2/c1-3-7-17(8-4-1)15-25-19-11-12-21-20(13-19)22(14-23-24-21)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clé InChI |
XQMJVNPACMENQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
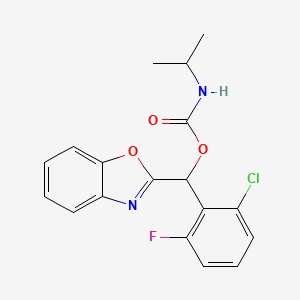
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
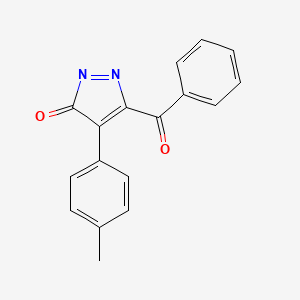
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
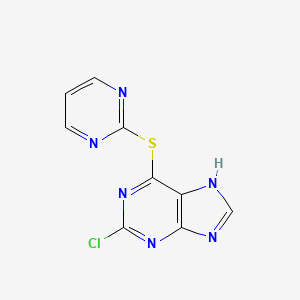
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)

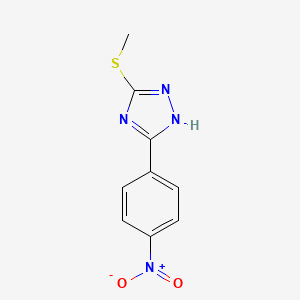
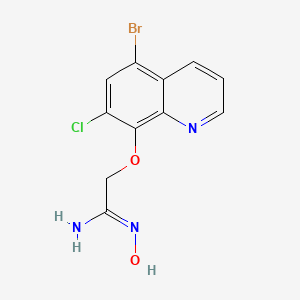
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
